(Acetyl-2-methoxyanilino)acetic acid
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Overview
Description
(Acetyl-2-methoxyanilino)acetic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.231 g/mol . This compound is known for its unique structure, which includes an acetyl group, a methoxy group, and an anilino group attached to an acetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyl-2-methoxyanilino)acetic acid typically involves the acetylation of 2-methoxyaniline followed by the introduction of an acetic acid group. One common method involves the reaction of 2-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine to form N-(2-methoxyphenyl)acetamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, are applicable.
Chemical Reactions Analysis
Types of Reactions
(Acetyl-2-methoxyanilino)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typical.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
(Acetyl-2-methoxyanilino)acetic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Acetyl-2-methoxyanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
N-(2,3-Di-2-thienyl-6-quinoxalinyl)-N’-(2-methoxyethyl)urea: Shares the methoxy group and has similar biological activity.
Uniqueness
(Acetyl-2-methoxyanilino)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in research and potential therapeutic uses .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(N-acetyl-2-methoxyanilino)acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12(7-11(14)15)9-5-3-4-6-10(9)16-2/h3-6H,7H2,1-2H3,(H,14,15) |
InChI Key |
NNUCDVUQCZFRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)O)C1=CC=CC=C1OC |
Origin of Product |
United States |
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